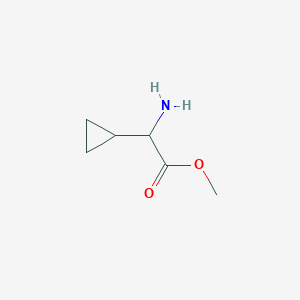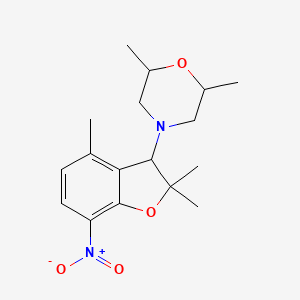![molecular formula C15H20BrNO3 B2582459 tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate CAS No. 823806-88-8](/img/structure/B2582459.png)
tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate” is a chemical compound with the CAS Number: 2243824-59-9 . It has a molecular weight of 266.13 . The IUPAC name of this compound is tert-butyl ®-(4-bromo-3-oxobutan-2-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16BrNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 266.13 . More specific properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Light-Induced Decomposition Studies
One of the significant applications of tert-butyl carbamates, such as phenyl N-tert-butylnitrone (PBN), is in the study of nitric oxide formation. Chamulitrat et al. (1993) discovered that PBN decomposes into nitric oxide under photolysis or ambient light in aqueous solutions. This property is particularly important in understanding the role of nitric oxide in altering biological functions when using PBN as a spin trap in biological samples (Chamulitrat et al., 1993).
Chemical Synthesis and Rearrangements
Tert-butyl carbamates are also crucial intermediates in chemical synthesis. For example, Lebel and Leogane (2005) described a mild and efficient one-pot Curtius rearrangement involving di-tert-butyl dicarbonate and sodium azide, leading to tert-butyl carbamate formation. This method is compatible with a variety of substrates, including malonate derivatives, which are essential for synthesizing protected amino acids (Lebel & Leogane, 2005).
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNTUEOUWGOIHI-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823806-88-8 |
Source


|
| Record name | tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-cyclopentyl-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B2582380.png)


![N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2582386.png)
![5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2582388.png)

![6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2582393.png)


![Ethyl 2-(4-(methoxycarbonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2582396.png)
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2582398.png)

